molecular formula C14H23BrOSi B3056745 [2-(4-Bromophenyl)ethoxy](tert-butyl)dimethylsilane CAS No. 73899-15-7

[2-(4-Bromophenyl)ethoxy](tert-butyl)dimethylsilane

Cat. No.: B3056745
CAS No.: 73899-15-7
M. Wt: 315.32 g/mol
InChI Key: LAZFVVPKVYBASA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethoxydimethylsilane: is an organosilicon compound that features a bromophenyl group attached to an ethoxy chain, which is further bonded to a tert-butyl dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)ethoxydimethylsilane typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenyl)ethanol. This intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation process .

Industrial Production Methods: While specific industrial production methods for 2-(4-Bromophenyl)ethoxydimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation Reactions: The ethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted phenyl derivatives
  • Aldehydes or carboxylic acids from oxidation
  • Reduced phenyl compounds

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organosilicon compounds.
  • Employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology:

  • Potential applications in the development of bioactive molecules due to its ability to modify phenyl rings.

Medicine:

  • Investigated for its role in drug development, particularly in modifying pharmacokinetic properties of therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)ethoxydimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The bromophenyl group can act as a site for electrophilic or nucleophilic attack, while the silyl group can protect reactive hydroxyl groups during synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)ethoxydimethylsilane
  • 2-(4-Methylphenyl)ethoxydimethylsilane
  • 2-(4-Fluorophenyl)ethoxydimethylsilane

Comparison:

  • 2-(4-Bromophenyl)ethoxydimethylsilane is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens may not favor.
  • The bromine atom also imparts different electronic properties compared to chlorine, fluorine, or methyl groups, affecting the reactivity and stability of the compound.

Properties

IUPAC Name

2-(4-bromophenyl)ethoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-6-8-13(15)9-7-12/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZFVVPKVYBASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631611
Record name [2-(4-Bromophenyl)ethoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73899-15-7
Record name [2-(4-Bromophenyl)ethoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-bromophenyl)ethanol (5 g, 25 mmol) in anhydrous dichloromethane (150 mL) was added triethylamine (7.5 g, 75 mmol), DMAP (300 mg, 2.5 mmol) and tert-butyldimethylsilyl chloride (7.5 g, 50 mmol) sequentially. The resulting pale brown solution was stirred at room temperature for overnight. The reaction mixture was extracted with dichloromethane and water three times. The combined organic layers were dried over anhydrous sodiumsulphate, filtered and concentrated in vacuo. The crude product was subjected to column chromatography with PE as eluant to afford the subtitle compound as a brown oil (7.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1H-imidazole (1.06 g, 15.6 mmol) and 2-(4-bromophenyl)ethanol (2.19 g, 10.9 mmol) in THF (20 mL) at room temperature was added tert-butylchlorodimethylsilane (1.81 g, 12.0 mmol). The reaction mixture was stirred at room temperature for 2 h and diluted with hexanes. The organic phase was washed with water (2×), brine (1×), dried over MgSO4, filtered, and concentrated to give (4-bromophenethoxy)(tert-butyl)dimethylsilane 65 which was used in the next step without further purification.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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